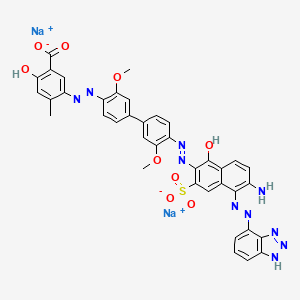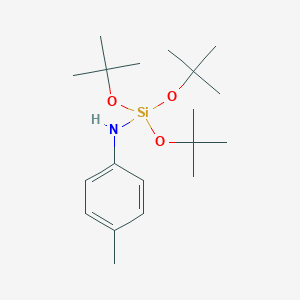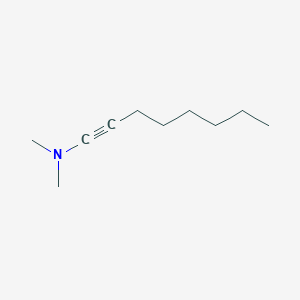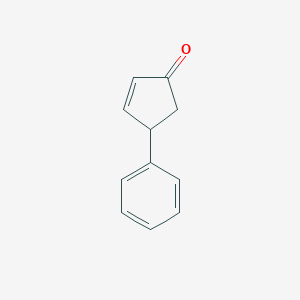
4-Phenyl-2-cyclopenten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-cyclopenten-1-one is an organic compound with the molecular formula C11H10O. It is a derivative of cyclopentenone, featuring a phenyl group attached to the second carbon of the cyclopentenone ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-cyclopenten-1-one can be achieved through various methods. One common approach involves the cycloaddition of cyclopropenone with phenyl-substituted alkenes. This reaction typically requires a catalyst and is conducted under controlled temperature conditions . Another method involves the condensation of aromatic α-diketones with acetone derivatives in the presence of sodium hydroxide in methanol .
Industrial Production Methods: Industrial production of this compound often employs large-scale cycloaddition reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopentenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
4-Phenyl-2-cyclopenten-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-cyclopenten-1-one involves its interaction with various molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition, forming adducts with nucleophiles. This reactivity is crucial in its biological activities, where it can interact with enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
Cyclopentenone: A simpler analog with similar reactivity but lacking the phenyl group.
Cyclohexenone: A six-membered ring analog with different steric and electronic properties.
Jasmone: A naturally occurring compound with a similar structure but different functional groups.
Uniqueness: 4-Phenyl-2-cyclopenten-1-one is unique due to the presence of the phenyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
81255-96-1 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-7,10H,8H2 |
InChI Key |
BHMAUHSFXRANIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
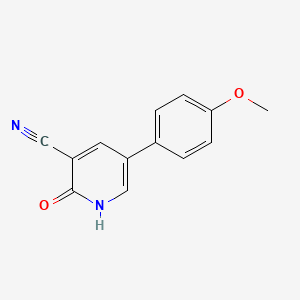
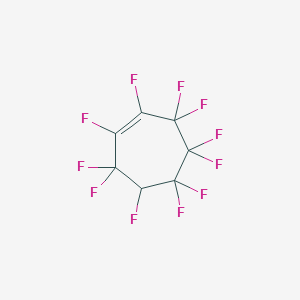
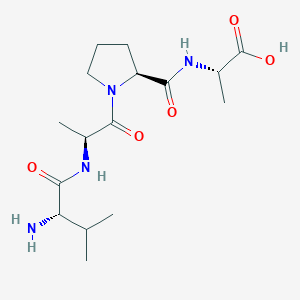
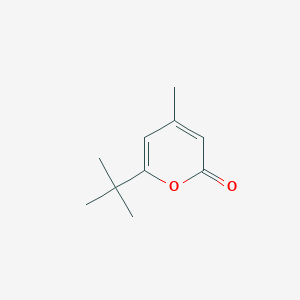
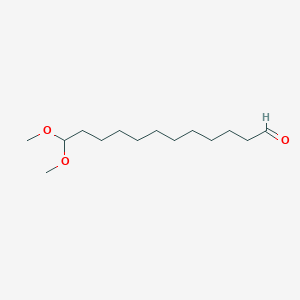
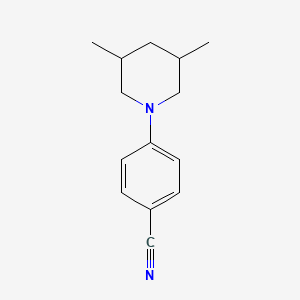
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
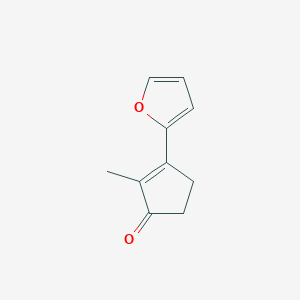
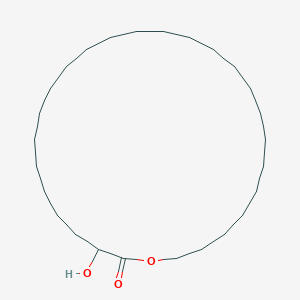
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)
